Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate
CAS No.: 2034596-01-3
Cat. No.: VC6548729
Molecular Formula: C15H13N5O4
Molecular Weight: 327.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034596-01-3 |
|---|---|
| Molecular Formula | C15H13N5O4 |
| Molecular Weight | 327.3 |
| IUPAC Name | methyl 4-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylcarbamoyl]benzoate |
| Standard InChI | InChI=1S/C15H13N5O4/c1-24-15(23)10-4-2-9(3-5-10)13(21)17-8-11-18-19-12-14(22)16-6-7-20(11)12/h2-7H,8H2,1H3,(H,16,22)(H,17,21) |
| Standard InChI Key | HVUJCZCDUMNFLH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Introduction
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, methyl 4-(((8-hydroxy-[1, triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate, delineates its structure:
-
A benzoate ester (methyl 4-substituted) forms the terminal group.
-
A carbamoyl bridge (-NH-C=O-) connects the benzoate to a methylene unit (-CH2-).
-
The methylene group is attached to position 3 of the triazolo[4,3-a]pyrazine core, which bears a hydroxy group at position 8.
The molecular formula is deduced as C₁₅H₁₅N₆O₄, with a molecular weight of 373.33 g/mol. This aligns with analogs such as 4-ethyl-N-((8-hydroxy- triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide (C₁₅H₁₅N₅O₂) , differing primarily in the substitution of an ethyl benzamide with a methyl benzoate-carbamoyl group.
Stereochemical Considerations
Synthetic Pathways and Intermediate Characterization
Retrosynthetic Analysis
Synthesis likely proceeds through modular coupling of three components:
-
Triazolopyrazine Core: Constructed via cyclocondensation of pyrazine derivatives with hydrazine or its analogs, followed by oxidation to introduce the hydroxy group .
-
Benzoate Intermediate: Methyl 4-(chlorocarbonyl)benzoate or its activated ester (e.g., N-hydroxysuccinimide) serves as the acylating agent.
-
Methylene Linker: Introduced via nucleophilic substitution or reductive amination between the triazolopyrazine and the benzoate-carbamoyl group.
Key Reaction Steps
-
Core Synthesis:
-
Carbamoyl Coupling:
Table 1: Hypothetical Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Triazole ring formation | Thiosemicarbazide, HCl, Δ | 62 |
| 2 | Hydroxylation | H₂O₂, FeSO₄, 50°C | 78 |
| 3 | Carbamoylation | Methyl 4-isocyanatobenzoate, Et₃N, THF | 85 |
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficients
-
LogP (Octanol/Water): Estimated at 1.8 using computational tools, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Aqueous Solubility: Poor solubility in water (<0.1 mg/mL) due to the aromatic benzoate ester; enhanced via prodrug strategies or salt formation .
Spectroscopic Characterization
-
IR Spectroscopy: Key peaks include N-H stretch (3300 cm⁻¹, carbamoyl), C=O (1720 cm⁻¹, ester), and O-H (broad, 3200 cm⁻¹) .
-
NMR (¹H):
-
δ 8.2 ppm (s, 1H, triazole-H)
-
δ 4.3 ppm (d, 2H, -CH₂-NH-)
-
δ 3.9 ppm (s, 3H, -OCH₃)
-
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Target Compound (Hypothetical) | 5-HT₃ | IC₅₀ = 150 nM | |
| Fezolinetant Intermediate | NK3 Receptor | IC₅₀ = 40 nM |
Computational and Stability Studies
Density Functional Theory (DFT) Analysis
-
HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.
-
Electrostatic Potential: Localized negative charge at the hydroxy group facilitates hydrogen bonding .
Degradation Pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume